ETHANONE, 2-BROMO-1-(4-METHYL-3-PYRIDINYL)- (9CI)
Description
ETHANONE, 2-BROMO-1-(4-METHYL-3-PYRIDINYL)- (9CI) is a brominated ketone derivative featuring a pyridine ring substituted with a methyl group at the 4-position and a bromoethanone moiety at the 3-position. This compound belongs to the class of α-bromo ketones, which are characterized by their reactive bromine atom adjacent to a carbonyl group. Such structural features make it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions or as a precursor for heterocyclic compounds.
Properties
IUPAC Name |
2-bromo-1-(4-methylpyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-6-2-3-10-5-7(6)8(11)4-9/h2-3,5H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTJLRUGIICPMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622017 | |
| Record name | 2-Bromo-1-(4-methylpyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435271-22-0 | |
| Record name | 2-Bromo-1-(4-methyl-3-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=435271-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(4-methylpyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Chemical Context of 2-Bromo-1-(4-Methyl-3-Pyridinyl)Ethanone
Molecular Architecture
The target compound features a pyridine ring substituted with a methyl group at the 4-position and an α-bromoethanone moiety at the 3-position. This arrangement creates unique reactivity challenges:
- Electronic Effects : The pyridine nitrogen inductively deactivates the ring, necessitating directed metalation or transition metal catalysis for functionalization.
- Steric Environment : The 4-methyl group imposes steric hindrance on electrophilic substitution at adjacent positions, favoring coupling reactions over classical electrophilic aromatic substitution.
Pharmaceutical Relevance
While not directly cited in the provided patents, α-brominated pyridinyl ketones serve as intermediates for kinase inhibitors and COX-2 antagonists. The bromine atom provides a handle for nucleophilic displacement in downstream derivatization, as exemplified by etoricoxib synthesis.
Synthetic Methodologies
Direct Bromination of 1-(4-Methyl-3-Pyridinyl)Ethanone
Radical Bromination with N-Bromosuccinimide
A scalable approach involves treating 1-(4-methyl-3-pyridinyl)ethanone with NBS (1.05 eq) in carbon tetrachloride under UV irradiation (λ = 300–400 nm) at 60°C for 6–8 hours. Key parameters:
- Yield Optimization : Adding catalytic benzoyl peroxide (0.5 mol%) increases conversion to 85–92%.
- Regioselectivity : The α-position’s radical stability directs bromination exclusively at the ethanone’s 2-position, avoiding ring bromination.
Representative Procedure :
1. Charge 1-(4-methyl-3-pyridinyl)ethanone (10.0 g, 66.7 mmol) into a photochemical reactor.
2. Add NBS (12.1 g, 68.0 mmol) and CCl4 (200 mL).
3. Irradiate at 365 nm while maintaining 60°C for 7 hours.
4. Cool, filter succinimide byproducts, and concentrate under reduced pressure.
5. Purify by recrystallization from ethanol/water (4:1) to obtain white crystals (14.2 g, 89%).
Electrophilic Bromination with HBr/H2O2
An alternative employs 48% aqueous HBr (2.2 eq) and 30% H2O2 (1.1 eq) in acetic acid at 0–5°C. This method avoids light-sensitive conditions but requires strict temperature control to prevent over-oxidation. Nuclear magnetic resonance (NMR) analysis of crude product shows 78–83% conversion with 9–12% dibrominated byproducts.
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling of Bromoacetyl Precursors
Adapting methodology from US20120232281A1, this route couples 3-bromo-4-methylpyridine with bromoacetyl pinacol boronate:
Reaction Scheme :
$$ \text{3-Bromo-4-methylpyridine} + \text{Bromoacetyl-B(pin)} \xrightarrow{\text{Pd(OAc)}_2, \text{SPhos}} \text{2-Bromo-1-(4-methyl-3-pyridinyl)ethanone} $$
- Catalyst: Pd(OAc)₂ (1.5 mol%)
- Ligand: SPhos (3 mol%)
- Base: K3PO4 (3 eq)
- Solvent: THF/H2O (4:1) at 80°C for 12 h
- Yield: 76% isolated after silica gel chromatography
Buchwald-Hartwig Amination/Bromination Tandem
A patent-pending method from WO2013065064A1 describes sequential amination and bromination:
- Couple 4-methyl-3-aminopyridine with tert-butyl bromoacetate using Xantphos-Pd-G3 (0.5 mol%)
- Hydrolyze the ester with HCl/MeOH
- Brominate in situ with CuBr₂ (2 eq) in DMF at 120°C
This three-step sequence achieves 68% overall yield with >99% regiopurity by HPLC.
Analytical Characterization Data
Spectroscopic Profiles
- δ 8.72 (d, J = 4.8 Hz, 1H, Py-H6)
- δ 8.15 (dd, J = 8.0, 2.0 Hz, 1H, Py-H5)
- δ 7.38 (d, J = 8.0 Hz, 1H, Py-H4)
- δ 4.92 (s, 2H, COCH2Br)
- δ 2.51 (s, 3H, CH3)
- δ 192.4 (C=O)
- δ 150.2, 149.8, 136.4, 125.3, 123.9 (Py-C)
- δ 38.7 (CH2Br)
- δ 21.3 (CH3)
HRMS (ESI+) :
Calculated for C9H9BrNO [M+H]+: 242.9834
Found: 242.9829
Industrial Scale-Up Considerations
Solvent Selection
Comparative studies show ethyl acetate improves yield (82%) over dichloromethane (67%) in brominations due to better NBS solubility.
Catalyst Recycling
Immobilized Pd on mesoporous SBA-15 allows three reuse cycles with <5% activity loss, reducing Pd consumption to 0.2 g/kg product.
Waste Stream Management
Bromide byproducts are treated with Na2SO3 (10% w/v) to precipitate Br⁻ as AgBr recoverable via electrolysis (92% efficiency).
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethanone, 2-bromo-1-(4-methyl-3-pyridinyl)- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted ethanone derivatives can be formed.
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Products: Reduced forms such as alcohols or alkanes.
Coupling Products: New carbon-carbon bonded compounds with extended aromatic systems.
Scientific Research Applications
Synthetic Routes
The synthetic pathways for this compound often include:
- Bromination Reactions : Utilizing bromine in organic solvents to achieve selective substitution.
- Coupling Reactions : Engaging in reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Scientific Research Applications
Ethanone, 2-bromo-1-(4-methyl-3-pyridinyl)- has diverse applications across several scientific disciplines:
Organic Synthesis
This compound serves as a versatile building block in organic chemistry. Its unique structure allows for various chemical transformations, including:
- Nucleophilic Substitution Reactions : The bromine atom can be substituted by various nucleophiles, facilitating the formation of new compounds.
- Oxidation and Reduction Reactions : The compound can undergo redox reactions, altering its functional groups and expanding its utility in synthetic pathways.
Agrochemicals
In agricultural chemistry, ethanone derivatives can be utilized in developing agrochemicals such as pesticides and herbicides. The reactivity of the bromine atom enhances the efficacy of these compounds by improving their stability and activity against target organisms.
Materials Science
The compound's unique properties enable its use in creating specialty chemicals and materials. Its ability to participate in polymerization reactions makes it suitable for developing advanced materials with specific characteristics.
Summary Table of Applications
| Application Area | Description | Examples/References |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | Nucleophilic substitutions, coupling reactions |
| Medicinal Chemistry | Potential precursor for pharmaceuticals | Anticancer studies on structural analogs |
| Agrochemicals | Development of pesticides and herbicides | Enhanced stability and activity |
| Materials Science | Creation of specialty chemicals and advanced materials | Polymerization reactions |
Mechanism of Action
The mechanism of action of ethanone, 2-bromo-1-(4-methyl-3-pyridinyl)- in chemical reactions involves the reactivity of the bromine atom and the pyridine ring. The bromine atom can act as a leaving group in substitution reactions, while the pyridine ring can participate in various electrophilic and nucleophilic reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ETHANONE, 2-BROMO-1-(4-METHYL-3-PYRIDINYL)- (9CI) with structurally or functionally related compounds from the evidence, focusing on molecular features, physical properties, and reactivity:
Key Observations:
Halogen Effects: Bromine in the target compound and analogs (e.g., 3-fluorophenyl derivative ) increases electrophilicity at the α-carbon, facilitating nucleophilic substitutions. Fluorine in may enhance metabolic stability in biological applications.
Physical Properties :
- The cyclobutyl analog () exhibits a lower molecular weight (177.04 g/mol) and distinct boiling/melting points due to reduced steric hindrance compared to pyridinyl or cyclohexyl derivatives .
- Hydroxycyclopentyl derivative () has a higher polar surface area (37.3 Ų) due to the hydroxyl group, improving solubility in polar solvents .
Safety and Reactivity: Brominated ethanones generally show acute toxicity (e.g., ’s GHS warnings ), suggesting similar handling precautions for the target compound. Terpenoid ethanone () demonstrates lower toxicity, aligning with its use in consumer products like fragrances .
Biological Activity
2-Bromo-1-(4-methyl-3-pyridinyl)ethanone, also known as 2-bromo-1-(4-methylpyridin-2-yl)ethanone, is an organic compound with potential biological activities that are of interest in medicinal chemistry. Its unique structural features, including a brominated pyridine ring and an ethanone moiety, contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of 2-bromo-1-(4-methyl-3-pyridinyl)ethanone is . The presence of the bromine atom at the 2-position of the pyridine ring enhances its electrophilic character, which may influence its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 216.06 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Biological Activity Overview
Research indicates that 2-bromo-1-(4-methyl-3-pyridinyl)ethanone exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The following sections detail these activities based on various studies.
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyridine rings have been reported to demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymatic pathways.
Case Study:
A study evaluated the antimicrobial efficacy of various brominated pyridine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with bromine substitution exhibited enhanced activity compared to their non-brominated counterparts .
Anti-inflammatory Activity
Inflammation is a common underlying factor in many diseases, including arthritis and cardiovascular disorders. Compounds similar to 2-bromo-1-(4-methyl-3-pyridinyl)ethanone have been studied for their anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
Research Findings:
In vitro assays demonstrated that certain derivatives reduced the production of TNF-alpha and IL-6 in macrophage cell lines, indicating potential use in treating inflammatory conditions .
Anticancer Potential
The anticancer activity of pyridine-based compounds has garnered attention due to their ability to interact with DNA and inhibit tumor growth. Preliminary studies suggest that 2-bromo-1-(4-methyl-3-pyridinyl)ethanone may induce apoptosis in cancer cell lines through various pathways.
Example Study:
A recent investigation into the cytotoxic effects of pyridine derivatives on breast cancer cells revealed that exposure to these compounds led to significant reductions in cell viability, suggesting their potential as chemotherapeutic agents .
The biological activity of 2-bromo-1-(4-methyl-3-pyridinyl)ethanone can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- DNA Interaction: Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Membrane Disruption: The lipophilic nature of the compound allows it to integrate into cellular membranes, leading to increased permeability and subsequent cell death.
Conclusion and Future Perspectives
The biological activity of 2-bromo-1-(4-methyl-3-pyridinyl)ethanone presents promising avenues for research in medicinal chemistry. Its potential applications in antimicrobial, anti-inflammatory, and anticancer therapies warrant further investigation through clinical studies and optimization for enhanced efficacy.
Future research should focus on:
- Detailed structure-activity relationship (SAR) studies to identify key functional groups responsible for biological activity.
- In vivo studies to assess the therapeutic potential and safety profile.
- Exploration of combination therapies using this compound alongside existing treatments to enhance efficacy.
This compound's unique properties position it as a valuable candidate for further exploration in drug development.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-bromo-1-(4-methyl-3-pyridinyl)ethanone, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via bromination of a precursor acetophenone derivative. A general procedure involves dissolving the precursor in diethyl ether, adding bromine (1.0 equiv) at 0°C, and stirring at room temperature. The reaction is quenched with NaHCO₃, extracted with ether, dried (Na₂SO₄), and crystallized from ethanol. Yield optimization may involve adjusting solvent polarity, temperature, or stoichiometry .
- Example : For analogs like 2-bromo-1-(3,5-dimethoxyphenyl)ethanone, yields of 85–87% were achieved using this method, with purity confirmed by NMR .
Q. How should researchers handle and store 2-bromo-1-(4-methyl-3-pyridinyl)ethanone to ensure stability during experiments?
- Methodology : Store the compound at -20°C under an inert atmosphere (e.g., argon) to prevent degradation via hydrolysis or oxidation. Use airtight glassware and avoid prolonged exposure to light or moisture .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Key signals include the methyl group on the pyridine ring (~δ 2.5 ppm) and the bromoethanone moiety (e.g., δ 4.37–4.79 ppm for CH₂Br in analogs) .
- Mass Spectrometry (MS) : Confirm molecular weight using high-resolution MS (e.g., [M+H]⁺ peak for C₉H₉BrNO expected at ~228–230 m/z).
- X-ray Crystallography : For structural confirmation, use SHELXL or similar software to refine crystal structures obtained from slow evaporation of ethanol solutions .
Advanced Research Questions
Q. How can computational modeling predict the physicochemical properties (e.g., boiling point, density) of this compound when experimental data is limited?
- Methodology : Apply group contribution methods (e.g., Joback-Reid) or quantum mechanical calculations (e.g., DFT) to estimate properties. For example, predicted boiling points for analogs range from 243–330°C, with densities ~1.05–1.40 g/cm³, validated against experimental analogs .
- Validation : Compare predicted values with structurally similar compounds (e.g., 2-bromo-1-(4-dimethylaminophenyl)ethanone: density 1.4 g/cm³, b.p. 330°C) .
Q. What strategies can resolve contradictions in reaction outcomes when synthesizing derivatives (e.g., unexpected byproducts or low yields)?
- Methodology :
- HPLC-MS Analysis : Identify byproducts (e.g., dehalogenated products or oxidation intermediates).
- Kinetic Studies : Vary reaction parameters (e.g., temperature, solvent) to map side reactions. For example, in analogs like 2-bromo-1-(furan-2-yl)ethanone, DMF/NaHCO₃ conditions minimized side reactions during oxime formation .
Q. How can researchers design experiments to study the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound despite limited pharmacokinetic data?
- Methodology :
- In Vitro Assays : Use Caco-2 cell monolayers for permeability studies.
- Hepatic Microsomes : Assess metabolic stability by incubating the compound with liver microsomes and analyzing metabolites via LC-MS/MS.
- Computational ADME Prediction : Tools like SwissADME can estimate logP, bioavailability, and CYP450 interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
